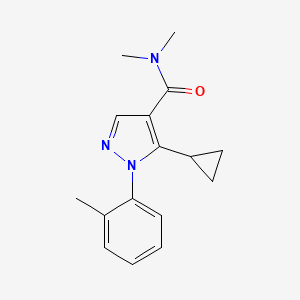
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the mid-1980s and has since been the subject of numerous scientific studies. In
Mechanism of Action
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, inflammation, and immune function. Specifically, 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide binds to the CB1 and CB2 receptors, which are located throughout the body and are involved in the regulation of these processes.
Biochemical and Physiological Effects:
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide has been found to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and inhibition of cancer cell growth. It has also been shown to affect neurotransmitter release and to modulate immune function.
Advantages and Limitations for Lab Experiments
One advantage of 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, its effects can be difficult to interpret due to the complex nature of the system and the potential for off-target effects.
Future Directions
There are many potential future directions for research on 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide and the endocannabinoid system. One area of interest is the development of more selective CB1 and CB2 receptor agonists and antagonists, which could have therapeutic applications in a variety of conditions. Another area of interest is the role of the endocannabinoid system in regulating appetite and metabolism, which could have implications for the treatment of obesity and related disorders. Finally, there is a growing interest in the use of cannabinoids for the treatment of psychiatric disorders such as anxiety and depression, and 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide may be a useful tool for studying these conditions.
Synthesis Methods
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide is synthesized by the reaction of cyclopropylmethylamine with 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield 5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide.
Scientific Research Applications
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and cancer. It has been shown to have analgesic and anti-inflammatory effects in animal models, and has also been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
5-cyclopropyl-N,N-dimethyl-1-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-4-5-7-14(11)19-15(12-8-9-12)13(10-17-19)16(20)18(2)3/h4-7,10,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKLLZNTRBDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)N(C)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


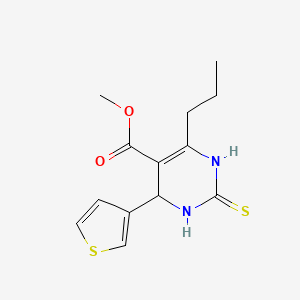

![1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B7496132.png)
![8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)
![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
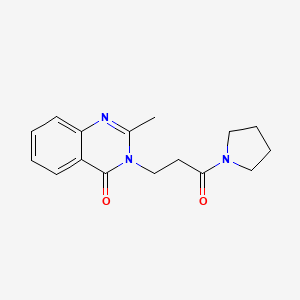
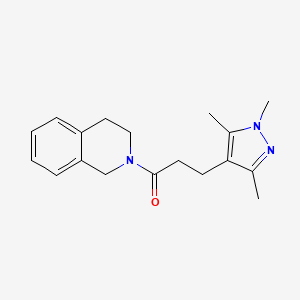
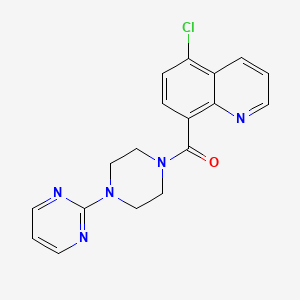
![6-chloro-4-N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7496183.png)
![3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7496190.png)
![ethyl 7-(4-chlorophenyl)-5-hydroxy-5-methyl-2-(trifluoromethyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7496194.png)
![2-chloro-5-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}pyridine](/img/structure/B7496202.png)
